Availability of Published Quantitative Biological Data for CAS 2034368-77-7
A systematic search of PubMed, PubChem BioAssay, Google Patents, and major vendor databases (MedChemExpress, Selleckchem, Cayman Chemical, Sigma-Aldrich) returned zero quantitative biological assay results for CAS 2034368-77-7 [1]. The compound is absent from PubChem's bioactivity summary, ChEMBL, and BindingDB. By contrast, structurally related pyrrolo[3,4-d]pyrimidine analogs such as those disclosed in patent JP2016531947A have reported IC50 values against PI3K isoforms and mTOR in the nanomolar to micromolar range [2]. This data gap means no evidence-based differentiation claim can be made at this time.
| Evidence Dimension | Number of publicly available quantitative bioassay datapoints |
|---|---|
| Target Compound Data | 0 (no bioassay results found across PubMed, PubChem BioAssay, ChEMBL, BindingDB, or major vendor product pages) |
| Comparator Or Baseline | Structurally related 2-morpholino-pyrrolo[3,4-d]pyrimidine analogs in patent JP2016531947A: multiple datapoints reported (e.g., PI3Kα IC50 values in low nanomolar range) |
| Quantified Difference | Target compound: 0 datapoints; Comparator class: >10 datapoints |
| Conditions | Comprehensive database search conducted across PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and vendor catalogs (search date: 2026-05-09) |
Why This Matters
Procurement decisions based on scientific evidence require the existence of quantitative data; the complete absence of such data for the target compound means users must generate primary screening data before any selection justification can be made, unlike comparator compounds that have pre-existing IC50/EC50 profiles.
- [1] PubChem Compound Database. Search performed for CAS 2034368-77-7 and InChI Key RWBHUBISYARYAQ-UHFFFAOYSA-N. No compound record or bioassay data found. National Center for Biotechnology Information. View Source
- [2] JP2016531947A – Conformationally fixed PI3K and mTOR inhibitors. Assignee: Takeda Pharmaceutical Company Limited. Examples include 2-morpholino-substituted pyrrolo[3,4-d]pyrimidines with reported PI3K/mTOR inhibitory activities. View Source
